Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Description
This compound (CAS 159624-15-4) is a carbamic acid derivative with a tert-butyl ester group and a urea-linked ethyl chain terminating in a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-substituted phenyl ring. Its molecular formula is C₂₂H₃₃BN₂O₅, with a molecular weight of 440.33 g/mol. Key features include:
- Boronate ester: Enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis.
- tert-Butyl ester: Enhances steric protection, improving stability during synthetic processes.
- Urea linkage: May influence hydrogen-bonding interactions, affecting solubility and biological activity.
Physical properties include a melting point of 98–102°C, boiling point of 526.4±50.0°C (predicted), and logP (octanol-water partition coefficient) of 3.63 . It is classified as a skin/eye irritant (GHS Category 2) and a specific target organ toxicant (Category 3), requiring handling precautions such as glove use and ventilation .
Properties
IUPAC Name |
tert-butyl N-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O5/c1-18(2,3)27-17(26)23-12-11-22-16(25)24-15-10-8-9-14(13-15)21-28-19(4,5)20(6,7)29-21/h8-10,13H,11-12H2,1-7H3,(H,23,26)(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAMYCUYVYJLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme.
Mode of Action
The compound interacts with its target, FLAP, by binding to it and regulating its activity. This interaction results in changes in the activation of the 5-lipoxygenase enzyme.
Biochemical Pathways
The compound affects the biochemical pathway involving the 5-lipoxygenase enzyme. This enzyme is involved in the synthesis of leukotrienes, which are lipid mediators of inflammation. By regulating the activity of this enzyme, the compound can influence the production of these mediators.
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the production of leukotrienes, due to its regulation of the 5-lipoxygenase enzyme. This could potentially lead to a decrease in inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules that bind to FLAP could potentially compete with the compound for binding sites, influencing its efficacy.
Biochemical Analysis
Biochemical Properties
Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester plays a crucial role in biochemical reactions. It interacts with enzymes such as carbamate kinase, which catalyzes the formation of carbamoyl phosphate. This interaction is essential for various metabolic pathways, including the urea cycle and nucleotide biosynthesis. The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of transcription factors and enzymes involved in metabolic pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular function. The compound’s ability to form stable complexes with biomolecules is essential for its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research.
Dosage Effects in Animal Models
The effects of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester vary with different dosages in animal models. At low doses, the compound can modulate cellular function without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester is involved in various metabolic pathways. It interacts with enzymes such as carbamate kinase, which catalyzes the formation of carbamoyl phosphate. This interaction is essential for the urea cycle and nucleotide biosynthesis. The compound’s role in these metabolic pathways highlights its importance in cellular metabolism and biochemical research.
Transport and Distribution
The transport and distribution of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with biomolecules and its role in cellular processes.
Biological Activity
Carbamic acid derivatives, particularly those incorporating dioxaborolane moieties, have garnered significant interest in medicinal chemistry due to their potential biological activities. The compound Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester (CAS: 159624-15-4) is characterized by a unique structural framework that may confer specific biological properties.
Chemical Structure and Properties
The compound features a carbamic acid backbone linked to a tetramethyl dioxaborolane group and an aminoethyl chain. This structure suggests potential interactions with biological targets due to the presence of both polar and non-polar functionalities.
Molecular Formula
- C : 20
- H : 30
- B : 1
- N : 4
- O : 4
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.48 g/mol |
| Boiling Point | Predicted ~471.4 °C |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related compounds in the carbamic acid class have shown various pharmacological effects including:
- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth.
- Enzyme Inhibition : The presence of the dioxaborolane group often enhances interactions with enzymes due to its ability to form stable complexes.
- Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties by modulating neurotransmitter systems.
Antitumor Activity
A study investigated the anticancer properties of carbamic acid derivatives. The findings indicated that compounds with dioxaborolane groups demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- In vitro assays showed IC50 values in the low micromolar range against breast and prostate cancer cells.
Enzyme Interaction Studies
Research has indicated that carbamic acid derivatives can act as enzyme inhibitors. A notable study explored their effect on serine proteases:
- The compound was found to bind competitively to the active site of trypsin, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial.
Neuroprotective Studies
In a neuroprotection model using rat cortical neurons:
- The compound exhibited protective effects against oxidative stress-induced apoptosis, potentially through modulation of reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key Differences in Reactivity and Stability
- Boronate Stability : The target compound’s 4,4,5,5-tetramethyl-dioxaborolane group offers superior hydrolytic stability compared to simpler boronic acids, making it suitable for prolonged storage .
- Ester Group Impact : tert-Butyl esters (target compound) resist hydrolysis better than ethyl or methyl esters (e.g., ), enhancing utility in multi-step syntheses .
- Urea Linkage : Unlike analogs with direct amine-carbamate bonds (), the urea group in the target compound may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding .
Material Science
- Stability in Biosensors: Carbamic acid derivatives (e.g., ) are used in urease-based biosensors; the target compound’s boronate group could enable novel sensor designs .
Pharmacological Potential
- HDAC Inhibition: Carbamates with aromatic boronate groups (e.g., target compound) are unexplored in histone deacetylase (HDAC) inhibition but share structural motifs with known inhibitors () .
Preparation Methods
Preparation Methods
The preparation of this compound typically involves multi-step synthetic routes focusing on:
- Formation of the boronate ester moiety
- Introduction of the carbamate group with tert-butyl protection
- Use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions
- Protection and deprotection of amino groups to control reactivity
Detailed Synthetic Procedures and Conditions
Suzuki-Miyaura Cross-Coupling Reaction
The key step in synthesizing the target compound involves Suzuki coupling between an aryl halide and a boronic acid derivative protected as a pinacol ester.
- Catalyst: Palladium-based catalysts such as Pd-FibreCat 1007 or tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate (K2CO3) or potassium fluoride (KF)
- Solvent: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Elevated temperatures around 150°C
- Method: Microwave irradiation for enhanced reaction rates and yields
- Reaction Time: Approximately 10 to 40 minutes under microwave conditions.
Example Reaction Setup:
| Parameter | Details |
|---|---|
| Reactants | Aryl bromide, 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid |
| Catalyst | Pd-FibreCat 1007 (8 mg, 0.1 mmol) |
| Base | 1 M K2CO3 (0.2 mL, 0.2 mmol) |
| Solvent | DMF (1 mL) |
| Temperature | 150°C |
| Time | 10 minutes (microwave irradiation) |
| Purification | Reverse phase HPLC |
| Yield | ~20% (isolated as TFA salt) |
This method yields the carbamate product with the boronate ester intact, suitable for further transformations or applications.
Protection and Deprotection of Amino Groups
- Protection: The amino group is protected as a tert-butyl carbamate (BOC) to prevent side reactions during coupling. Commercially available aminomethylphenylboronic acids are BOC-protected under standard conditions.
- Deprotection: The BOC group is removed using acidic conditions, typically 4 M HCl in dioxane at room temperature or trifluoroacetic acid (TFA) treatment, to yield the free amine after coupling.
Alternative Catalytic Systems and Conditions
- Use of potassium fluoride as base with tetrakis(triphenylphosphine)palladium(0) catalyst in THF under microwave irradiation at 150°C for approximately 40 minutes has also been reported, achieving yields around 58%.
- Argon purging is employed to maintain an inert atmosphere during the coupling reaction to prevent catalyst deactivation.
Summary Table of Preparation Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Suzuki Coupling (Microwave) | Pd-FibreCat 1007, K2CO3 | DMF | 150°C | 10 min | ~20% | Followed by TFA deprotection and HPLC |
| Suzuki Coupling (Microwave) | Pd(PPh3)4, KF | THF | 150°C | 40 min | 58% | Argon atmosphere, microwave assisted |
| BOC Protection of Amino Group | Standard BOC reagents (e.g., di-tert-butyl dicarbonate) | - | RT | Standard time | - | Protects amine during coupling |
| BOC Deprotection | 4 M HCl in dioxane or TFA | Dioxane/DCM | RT | 1 hour | - | Yields free amine |
Research Findings and Observations
- Microwave-assisted Suzuki coupling significantly reduces reaction times and can improve yields compared to conventional heating methods.
- The use of tert-butyl carbamate as a protecting group is critical for maintaining the integrity of the amino functionality during cross-coupling.
- The boronate ester moiety remains stable under the coupling and deprotection conditions, enabling further functionalization if necessary.
- Purification by reverse phase HPLC is effective for isolating the desired product with high purity.
Q & A
Q. What are the key synthetic strategies for preparing this carbamate-boronate hybrid compound?
Q. How should researchers characterize this compound’s purity and structural integrity?
Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 464.2616 vs. calculated 464.2614 for C₂₇H₃₄BNO₅) .
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.3 ppm) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups) .
- HPLC/LCMS : Monitor stability under oxidative conditions (e.g., H₂O₂-induced boronate-to-phenol conversion) .
Q. What are the critical stability considerations for this compound?
The boronate ester is sensitive to oxidation and hydrolysis. Store at -20°C under inert gas (N₂/Ar) and avoid aqueous buffers. Exposure to H₂O₂ generates phenolic byproducts via 1,6-elimination, detectable by LCMS .
Advanced Research Questions
Q. How can the boronate group’s reactivity be leveraged in targeted drug delivery systems?
The boronate ester acts as a H₂O₂-responsive linker. Under oxidative conditions (e.g., tumor microenvironments), it cleaves to release active payloads (e.g., phenol derivatives). Design in vitro assays using H₂O₂ (0.1–1 mM) to validate controlled release kinetics .
Q. What strategies optimize cross-coupling efficiency for this compound in complex reaction systems?
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
Compare analogs via quantitative structure-activity relationship (QSAR) studies :
- Fluorination at the phenyl ring (e.g., 3-fluoro derivative, CAS 262444-42-8) increases metabolic stability .
- Larger substituents (e.g., cyclohexyl in α-acyloxyamide analogs) improve binding affinity to serine proteases .
Table 2: Bioactivity of Structural Analogs
| Compound Modification | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Fluoro-phenyl boronate | Kinase X | 12.4 | |
| Cyclohexyl-α-acyloxyamide | Serine protease | 8.7 |
Q. How to resolve contradictions in reported reaction yields for similar boronate esters?
Contradictions often arise from:
- Catalyst purity : Use freshly distilled Pd(PPh₃)₄ to avoid deactivation.
- Oxygen sensitivity : Strict inert conditions improve reproducibility .
- Substrate ratios : Optimize boronate:halide ratio (1:1.2 recommended) .
Q. What are the safety protocols for handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2), acute toxicity (Category 3) .
- PPE : Nitrile gloves, safety goggles, and fume hood use mandatory.
- Spill management : Neutralize with sand, then wash with ethanol/water .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
